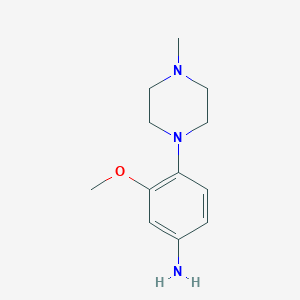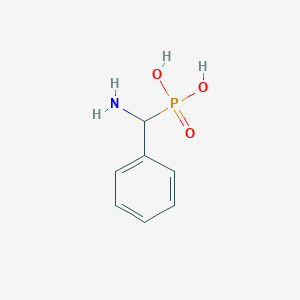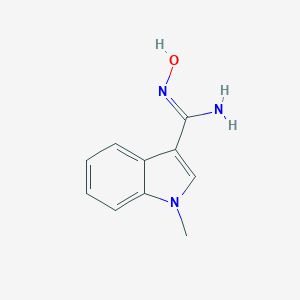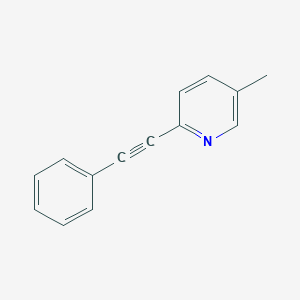
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione, also known as TDP or ThDP, is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system.
Mécanisme D'action
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione acts as a coenzyme by binding to the active site of enzymes and facilitating the transfer of chemical groups between molecules. It is involved in the decarboxylation of alpha-keto acids, the transfer of two-carbon units in the pentose phosphate pathway, and the oxidative decarboxylation of pyruvate. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione also plays a role in the regulation of gene expression, cell signaling, and apoptosis.
Biochemical and Physiological Effects:
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione deficiency can lead to a range of biochemical and physiological effects. It can cause neurological disorders, muscle weakness, cardiovascular disease, and metabolic disorders. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione is widely used in biochemical and physiological research. Its advantages include its role as a cofactor for several enzymes, its involvement in several metabolic pathways, and its ability to regulate gene expression and cell signaling. However, its limitations include its instability in aqueous solutions, its susceptibility to oxidation, and its tendency to form complexes with other molecules.
Orientations Futures
Future research on (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione as a cofactor, and the exploration of its role in gene expression and cell signaling. Other areas of research could include the development of (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione-based therapies for neurological disorders, metabolic disorders, and cardiovascular disease.
Conclusion:
In conclusion, (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function. Future research on (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione as a cofactor, and the exploration of its role in gene expression and cell signaling.
Méthodes De Synthèse
The synthesis of (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione involves the reaction of thiamine with adenosine triphosphate (ATP) in the presence of magnesium ions. The reaction yields ThDP, which is then phosphorylated to form (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione. The overall reaction can be represented as follows:
Thiamine + ATP + Mg2+ → ThDP + ADP + Pi
Applications De Recherche Scientifique
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione has been extensively studied for its role in various biochemical processes. It is a cofactor for several enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. These enzymes are involved in the metabolism of carbohydrates, amino acids, and lipids. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease.
Propriétés
Numéro CAS |
151435-51-7 |
|---|---|
Nom du produit |
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione |
Formule moléculaire |
C5H12O9P2 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
(6R,7S)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol |
InChI |
InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m0/s1 |
Clé InChI |
SFRQRNJMIIUYDI-CRCLSJGQSA-N |
SMILES isomérique |
C[C@]1([C@H](COP(=O)(OP(=O)(O1)O)O)O)CO |
SMILES |
CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO |
SMILES canonique |
CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO |
Synonymes |
2-C-Methyl-D-erythritol 1,2-cyclophosphate 4-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)




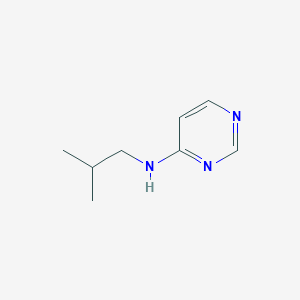
![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)
